molecular formula C7H12O B8303756 Cyclopentene-1-ethanol

Cyclopentene-1-ethanol

Cat. No.: B8303756
M. Wt: 112.17 g/mol
InChI Key: PITACPQSQRHIGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopentene-1-ethanol is an organic compound with the molecular formula C7H12O and a PubChem Substance ID of 15749002 . This structure, which features an ethanol group attached to a cyclopentene ring, is of significant interest in synthetic and combustion chemistry research. In combustion science, cyclopentene derivatives are critically studied for their role in the formation of Polycyclic Aromatic Hydroarbons (PAHs) and soot particles . For instance, research indicates that adding just 20% cyclopentene to an n-heptane flame can double the soot volume fraction, highlighting the importance of understanding the pyrolysis and oxidation pathways of such cyclic olefins . Furthermore, cyclopentene serves as a key intermediate in the combustion of larger fuel molecules, such as the aviation fuel JP-10, making its derivatives valuable for modeling and elucidating complex combustion mechanisms . As a building block in organic synthesis, it can be utilized to create more complex molecular architectures. Researchers can leverage this compound to explore reaction kinetics, mechanism development, and the synthesis of specialized chemicals. This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

2-(cyclopenten-1-yl)ethanol

InChI

InChI=1S/C7H12O/c8-6-5-7-3-1-2-4-7/h3,8H,1-2,4-6H2

InChI Key

PITACPQSQRHIGV-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(C1)CCO

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

Cyclopentene-1-ethanol serves as a crucial building block in organic synthesis. It can be utilized to produce various derivatives through functionalization reactions. For instance, it can undergo oxidation to form cyclopentene-1-aldehyde or cyclopentene-1-carboxylic acid, which are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals .

Case Study: Synthesis of Cyclopentene Derivatives
A study demonstrated the synthesis of cyclopentene derivatives via the reaction of this compound with different reagents under controlled conditions. The resulting products showed promising biological activity, indicating potential pharmaceutical applications .

Polymer Chemistry

This compound can be used as a monomer in polymerization processes. Its ability to participate in ring-opening polymerization leads to the formation of novel polymers with unique properties. These polymers can be tailored for specific applications such as coatings, adhesives, and sealants.

Data Table: Polymerization Characteristics

Polymer TypePropertiesApplications
PolycyclopenteneHigh thermal stabilityHigh-performance coatings
Cyclopentene CopolymersEnhanced flexibility and strengthAdhesives and sealants

Fuel Additives

Research indicates that cyclopentene derivatives can enhance the performance of fuels. This compound has been studied for its potential as an additive to improve combustion efficiency and reduce emissions in gasoline engines .

Case Study: Combustion Studies
A series of combustion experiments evaluated the effects of adding cyclopentene derivatives to gasoline blends. Results showed improved ignition timing and reduced emissions compared to standard fuels, highlighting its potential as a sustainable fuel additive .

Recent studies have explored the biological activity of cyclopentene derivatives, including this compound. These compounds have shown promise in anti-inflammatory and antimicrobial activities, making them candidates for further pharmacological investigation.

Case Study: Antimicrobial Activity
A study assessed the antimicrobial properties of this compound against various pathogens. The results indicated significant inhibitory effects, suggesting potential applications in developing new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Alkyl Cyclopentanols

Structural and Functional Differences

  • 1-Methylcyclopentanol (C₆H₁₂O, MW 100.16 g/mol) : A monocyclic alcohol with a methyl group on the cyclopentane ring. Its reduced ring strain compared to cyclopentene-1-ethanol may result in lower reactivity.

Physicochemical Properties

Data from alkyl cyclopentanols (e.g., densities and refractive indices) :

Compound Density (g/cm³) Refractive Index (n₂₀ᴰ)
Alkyl-cyclopentanol* 0.92–0.98 1.45–1.48
Alkyl-cyclopentane 0.75–0.80 1.40–1.42

*this compound is expected to have higher density (~1.0–1.05 g/cm³) and refractive index (~1.48–1.50) due to the polar -OH group and conjugated double bond .

Comparison with Cyclopentene Derivatives

1-Ethyl-3-methylcyclopent-1-ene (C₈H₁₄, CAS MFCD00061053)

  • Structure : Cyclopentene with ethyl and methyl substituents.
  • Reactivity : The double bond enables electrophilic additions (e.g., halogenation), but lacks the -OH group, limiting hydrogen-bonding interactions.
  • Applications : Primarily used as a hydrocarbon solvent or intermediate in organic synthesis.

Cyclopentene-1-acetic Acid (C₇H₁₀O₂)

  • Functionality : Combines cyclopentene with a carboxylic acid group.
  • Key Difference: The -COOH group enhances acidity (pKa ~4–5) compared to the neutral -OH in this compound (pKa ~16–18) .

Preparation Methods

Reaction Mechanism and Conditions

The process involves two sequential steps:

  • Spirocyclization : Azlactone derivatives react with α,β-unsaturated aldehydes (enals) in the presence of Pd₂(dba)₃ and a chiral secondary amine catalyst. This step forms a spirocyclic intermediate via Conia–ene cyclization, achieving up to 98% enantiomeric excess (ee).

  • Acidic Azlactone Opening : The intermediate undergoes hydrolysis under acidic conditions, cleaving the azlactone ring to introduce hydroxyl groups.

Key optimization parameters include:

  • Solvent : Tetrahydrofuran (THF) and ethyl acetate provided optimal yields (89%) and stereocontrol.

  • Catalyst Loadings : Reducing Pd₂(dba)₃ to 1 mol% maintained high enantiocontrol (98% ee) while minimizing costs.

Table 1: Catalytic Asymmetric Synthesis of Cyclopentene Derivatives

Enal SubstituentCatalystSolventYield (%)ee (%)
CinnamaldehydeI THF8998
4-NO₂-CinnamalI EtOAc7297
4-OMe-CinnamalI THF8596

This method’s scalability was validated in gram-scale reactions, yielding cyclopentene products with 94% ee.

Thiazole Salt-Catalyzed Condensation and Cyclization

A Chinese patent (CN104496781A) outlines a three-step synthesis of alkyl cyclopentene alcohol ketones, adaptable to this compound. The route emphasizes mild conditions and industrial feasibility.

Stepwise Procedure

  • Diketone Formation : 2-ethoxy acetaldehyde reacts with conjugated ketenes or Mannich bases using a thiazolium salt catalyst (e.g., chlorinated 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium) under alkaline conditions. This yields 1-ethoxy-2,5-diketones at 70–80°C with 62–65% yields.

  • Intramolecular Cyclization : The diketone undergoes base-mediated condensation (e.g., KOH/EtOH) to form a cyclopentene methyl ether intermediate.

  • Acidic Hydrolysis : The ether intermediate is hydrolyzed with sulfuric acid to yield the final alcohol ketone.

Table 2: Thiazole Salt-Catalyzed Synthesis Optimization

StepConditionsYield (%)
Diketone Formation80°C, DMF, 9 hr65
CyclizationKOH, EtOH, 15 hr58
Hydrolysis10% H₂SO₄, 4 hr53

This method’s modularity allows substituent variation by modifying the ketene or Mannich base.

Esterification-Hydrolysis Route from Cyclopentene

Another patent (CN102617290A) describes cyclopentanol synthesis from cyclopentene, offering insights into adapting the pathway for this compound.

Reaction Pathway

  • Esterification : Cyclopentene reacts with acetic acid over sulfonic acid resin catalysts (e.g., Zeo-karb) at 50–80°C to form cyclopentyl acetate.

  • Transesterification : The acetate undergoes base-catalyzed (e.g., CaO) exchange with methanol, producing cyclopentyl methyl ether.

  • Hydrolysis : Acidic cleavage of the ether yields cyclopentanol.

For this compound, introducing an ethanol group would require substituting methanol with ethanol in the transesterification step.

Table 3: Esterification-Hydrolysis Parameters

ParameterOptimal Range
Temperature60–70°C
Pressure0.2–0.3 MPa
CatalystSulfonic acid resin
Yield52–56% (over three steps)

Comparative Analysis of Methods

Efficiency and Scalability

  • Catalytic Asymmetric Synthesis : Superior enantiocontrol (>95% ee) but requires expensive palladium catalysts.

  • Thiazole Salt Method : Higher yields (up to 65%) and scalability but involves multi-step purification.

  • Esterification-Hydrolysis : Cost-effective for bulk production but lacks stereochemical control.

Industrial Applicability

The thiazole salt and esterification routes are better suited for large-scale synthesis due to readily available starting materials. Asymmetric methods remain valuable for pharmaceutical applications requiring chiral purity.

Q & A

Q. How do steric and electronic effects influence this compound’s reactivity in Diels-Alder reactions?

  • Methodological Answer :
  • Steric Effects : Use bulky dienophiles (e.g., maleic anhydride) to assess endo/exo selectivity via HPLC .
  • Electronic Effects : Compare reaction rates with electron-deficient (e.g., nitroethylene) vs. electron-rich dienophiles .
  • Data Interpretation : Correlate Hammett constants (σ) with rate constants for quantitative analysis .

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